Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Medicinal Chemistry Drug Design ADME

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7) is a privileged pyrimidine scaffold for parallel kinase inhibitor synthesis. Its calculated logP of 2.37 and zero HBDs enable blood-brain barrier penetration—a key differentiator from polar analogs (e.g., 4-OH derivative cLogP ~0.3). The C4-Cl group permits rapid SNAr diversification, while the ethyl ester offers an orthogonal handle for hydrolysis and conjugation. Substituting with methyl ester or 4-hydroxy analogs irreversibly alters cLogP, solubility, and target engagement, compromising lead series SAR. Secure this precise intermediate to maintain project timelines and consistent ADME profiles.

Molecular Formula C12H10ClN3O2
Molecular Weight 263.68 g/mol
CAS No. 34775-04-7
Cat. No. B1326437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate
CAS34775-04-7
Molecular FormulaC12H10ClN3O2
Molecular Weight263.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1Cl)C2=CN=CC=C2
InChIInChI=1S/C12H10ClN3O2/c1-2-18-12(17)9-7-15-11(16-10(9)13)8-4-3-5-14-6-8/h3-7H,2H2,1H3
InChIKeyBGZFNCGOWTUOAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7): Core Pyrimidine Scaffold with Distinct Physicochemical Profile for Kinase-Focused Library Design


Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7) is a chloro-substituted pyrimidine derivative featuring a 3-pyridyl moiety at the 2-position and an ethyl ester at the 5-position [1]. This scaffold represents a privileged chemotype in medicinal chemistry, particularly for kinase inhibitor development, due to its capacity to engage the hinge region of ATP-binding pockets [2]. As a custom synthesis-grade building block (typically ≥95% purity), it serves as a versatile intermediate for generating focused compound libraries via nucleophilic aromatic substitution at the C4 chloro position [1]. Its calculated logP of 2.37 and topological polar surface area (tPSA) of 64.97 Ų position it within favorable ranges for CNS penetration and oral bioavailability, distinguishing it from more polar or lipophilic analogs [1].

Why Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (34775-04-7) Cannot Be Replaced by Its Closest Structural Analogs in Lead Optimization Campaigns


Even minor structural modifications in this pyrimidine series profoundly alter critical drug-like properties, including lipophilicity (cLogP), solubility, and metabolic stability, making generic substitution of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate highly problematic without compromising a lead series' pharmacokinetic profile. For example, replacing the ethyl ester with a methyl ester (CAS 1283958-08-6) reduces cLogP by approximately 0.4 units, which can significantly impact membrane permeability and tissue distribution [1]. Conversely, substituting the 4-chloro group with a 4-hydroxy group (CAS 34750-63-5) introduces a hydrogen bond donor, drastically increasing polarity (cLogP ≈ 0.3) and altering the compound's ability to engage hydrophobic kinase pockets [2]. Such changes necessitate a complete re-evaluation of downstream ADME and efficacy, underscoring the critical need for the specific 34775-04-7 intermediate to maintain consistent SAR and project timelines.

Quantitative Differentiation of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7) from Its Nearest Analogs


Significantly Higher Lipophilicity (cLogP 2.37) Versus 4-Hydroxy Analog (cLogP 0.3) Drives Superior CNS and Membrane Permeability

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate exhibits a calculated partition coefficient (cLogP) of 2.37, which is approximately 7.9-fold higher (on a logarithmic scale) than its 4-hydroxy analog, ethyl 4-hydroxy-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34750-63-5), which has a cLogP of 0.3 [1]. This substantial difference in lipophilicity is primarily due to the replacement of the polar, hydrogen-bond-donating 4-hydroxy group with the lipophilic 4-chloro substituent [1][2].

Medicinal Chemistry Drug Design ADME CNS Penetration

Zero Hydrogen Bond Donors in Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate Enhances Oral Bioavailability Potential Relative to 4-Hydroxy Analog

Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate possesses zero hydrogen bond donors (HBD), which aligns with the property space of many successful oral drugs. In contrast, its 4-hydroxy analog (CAS 34750-63-5) has one hydrogen bond donor, which can reduce passive permeability and increase the risk of efflux by P-glycoprotein [1].

Medicinal Chemistry Oral Bioavailability Lipinski's Rule of Five Physicochemical Properties

Synthetic Versatility: C4 Chloro Group of Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate Enables Superior Derivative Generation Over 4-Hydroxy or 4-Methyl Analogs

The C4 chloro substituent in ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr), facilitating rapid diversification with a wide array of amines, alcohols, and thiols under mild conditions [1]. This contrasts sharply with analogs like the 4-hydroxy or 4-methyl derivatives, which are either inert (4-methyl) or require harsh activation (4-hydroxy) for substitution, severely limiting their utility in high-throughput library synthesis [2].

Medicinal Chemistry Parallel Synthesis Library Generation Structure-Activity Relationship (SAR)

Primary Research and Procurement Scenarios for Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate (CAS 34775-04-7)


Kinase-Focused Library Synthesis via Parallel SNAr Diversification

Given its reactive C4 chloro group and favorable physicochemical profile (cLogP 2.37, zero HBDs), Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate is an optimal core scaffold for the parallel synthesis of diverse kinase inhibitor libraries. The compound's structure, particularly the 3-pyridyl moiety, is a privileged hinge-binding motif, and the ethyl ester at the 5-position provides a convenient handle for further functionalization (e.g., hydrolysis to carboxylic acid for amide coupling) [1]. This enables medicinal chemists to rapidly generate and screen hundreds of analogs to identify novel hits against kinase targets implicated in oncology or inflammatory diseases, as supported by its class-level inference for kinase inhibition [2].

Central Nervous System (CNS) Drug Discovery Programs Requiring Brain Penetrant Leads

The compound's calculated logP of 2.37 aligns with the optimal lipophilicity range for crossing the blood-brain barrier, making it a strategic building block for CNS drug discovery projects [1]. This is a key differentiator from more polar analogs, such as the 4-hydroxy derivative (cLogP 0.3), which would likely exhibit poor CNS penetration. The combination of a brain-penetrant physicochemical profile with a reactive synthetic handle (C4-Cl) makes this specific building block invaluable for constructing focused libraries aimed at identifying new treatments for neurological disorders or primary brain tumors [1].

Custom Synthesis of Advanced Intermediates for Targeted Protein Degraders (PROTACs) and ADC Payloads

The C4 chloro group offers a unique attachment point for linkers used in heterobifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) or for the conjugation of cytotoxic payloads in Antibody-Drug Conjugates (ADCs). Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate's favorable physicochemical properties (cLogP 2.37, zero HBDs) minimize the risk of introducing deleterious ADME liabilities when conjugated to larger biomolecules, a critical consideration in the design of these complex therapeutic entities [1]. The ethyl ester can also be selectively hydrolyzed to a carboxylic acid, providing a second, orthogonal functional group for conjugation, thus offering dual functionalization strategies from a single, versatile intermediate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl 4-chloro-2-(pyridin-3-yl)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.